molecular formula C13H17BrO3 B8165975 tert-Butyl 4-bromo-3-ethoxybenzoate

tert-Butyl 4-bromo-3-ethoxybenzoate

Cat. No.: B8165975
M. Wt: 301.18 g/mol
InChI Key: GQUYBRRODKFNMO-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-3-ethoxybenzoate is a brominated aromatic ester featuring a tert-butyl ester group, a bromine substituent at the para position, and an ethoxy group at the meta position of the benzoate ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its reactive bromine atom and sterically hindered tert-butyl group, which influence its stability and reactivity . Its molecular formula is C₁₃H₁₇BrO₃, with a molecular weight of 301.18 g/mol. The tert-butyl group enhances lipophilicity, while the ethoxy and bromine substituents modulate electronic effects, making it distinct from simpler benzoate derivatives .

Properties

IUPAC Name

tert-butyl 4-bromo-3-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-5-16-11-8-9(6-7-10(11)14)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUYBRRODKFNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-3-ethoxybenzoate typically involves the esterification of 4-bromo-3-ethoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromo-3-ethoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-3-ethoxybenzoic acid.

    Oxidation and Reduction: The ethoxy group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products such as 4-azido-3-ethoxybenzoate, 4-thio-3-ethoxybenzoate, or 4-alkoxy-3-ethoxybenzoate.

    Ester Hydrolysis: 4-bromo-3-ethoxybenzoic acid.

    Oxidation and Reduction: 4-bromo-3-carboxybenzoate or 4-bromo-3-hydroxybenzoate.

Scientific Research Applications

tert-Butyl 4-bromo-3-ethoxybenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: In the preparation of polymers and advanced materials with specific properties.

    Biological Studies: As a probe or reagent in biochemical assays and studies involving enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-3-ethoxybenzoate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In ester hydrolysis, the ester bond is cleaved by the addition of water, resulting in the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between tert-butyl 4-bromo-3-ethoxybenzoate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
This compound C₁₃H₁₇BrO₃ 301.18 -Br (para), -OCH₂CH₃ (meta) High lipophilicity; moderate stability in inert conditions; sensitive to strong acids/bases Pharmaceutical intermediate; cross-coupling reactions
tert-Butyl 2-bromo-5-fluorobenzoate C₁₁H₁₂BrFO₂ 271.12 -Br (ortho), -F (para) Enhanced electrophilicity due to fluorine; lower thermal stability Fluorinated drug synthesis
Methyl 2-amino-5-bromo-4-methoxybenzoate C₁₀H₁₂BrNO₃ 274.12 -Br (para), -NH₂ (ortho), -OCH₃ (meta) Polar, water-soluble; prone to oxidation at -NH₂ site Antibiotic precursors
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.38 Pyrrolidine ring; hydroxymethyl, methoxyphenyl groups High stereochemical complexity; stable under neutral conditions Chiral catalyst development

Reactivity and Stability

  • Electrophilic Reactivity : The bromine atom in this compound facilitates nucleophilic aromatic substitution (NAS) reactions, similar to other bromobenzoates like tert-butyl 2-bromo-5-fluorobenzoate. However, the electron-donating ethoxy group reduces electrophilicity compared to the fluorine substituent in the latter .
  • Acid/Base Sensitivity: Like tert-butyl alcohol, the ester decomposes under strong acidic conditions, releasing isobutylene gas. This contrasts with methyl 2-amino-5-bromo-4-methoxybenzoate, which is more resistant to acid hydrolysis due to its amino group .
  • Thermal Stability: The tert-butyl group provides steric protection, enhancing thermal stability compared to methyl esters. However, bromine’s electron-withdrawing effect lowers stability relative to non-halogenated analogs .

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